(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine
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Overview
Description
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine is a complex organic compound that features both an unsaturated dicarboxylic acid and a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine typically involves multiple steps:
Formation of (E)-but-2-enedioic acid: This can be achieved through the oxidation of maleic acid or maleic anhydride.
Synthesis of N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine: This step involves the reaction of N,N-dimethyl-3-phenylpropan-1-amine with 4-methylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups.
Reduction: Reduction reactions can target the double bond in the (E)-but-2-enedioic acid moiety.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Saturated dicarboxylic acids or amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions or receptor binding.
Medicine
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-phenylpropan-1-amine: Lacks the piperazine ring and (E)-but-2-enedioic acid moiety.
4-methylpiperazine: Contains the piperazine ring but lacks the phenyl and (E)-but-2-enedioic acid components.
Uniqueness
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
CAS No. |
81402-36-0 |
---|---|
Molecular Formula |
C28H39N3O12 |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H27N3.3C4H4O4/c1-17(2)10-9-16(15-7-5-4-6-8-15)19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChI Key |
XVSKFTGEDVVSQO-LDFLFNBESA-N |
Isomeric SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)CCN(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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